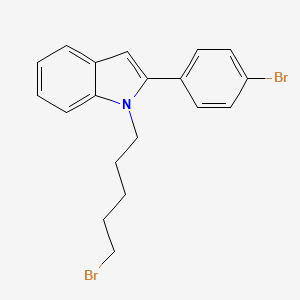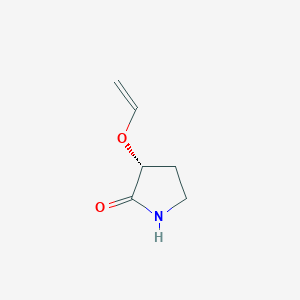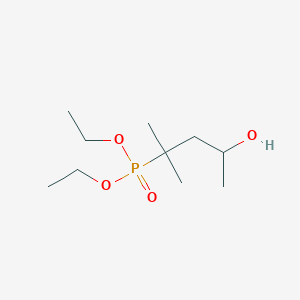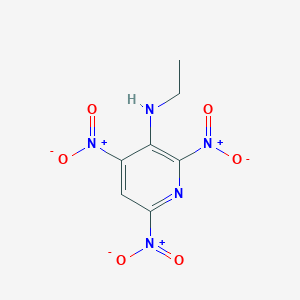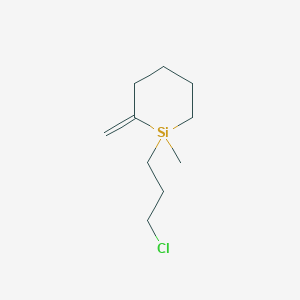
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is an organosilicon compound that features a silicon atom bonded to a 3-chloropropyl group, a methyl group, and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane typically involves the reaction of a chloropropylsilane precursor with a methylidene source under controlled conditions. One common method involves the use of 3-chloropropyltrimethoxysilane as a starting material, which is then reacted with a methylidene reagent in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane involves its ability to form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The silicon atom in the compound can act as a Lewis acid, coordinating with electron-rich species and promoting various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a methylidene group.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: A compound with a similar chloropropyl group but different core structure.
Uniqueness
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is unique due to its combination of a chloropropyl group and a methylidene group bonded to silicon, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
Propiedades
Número CAS |
919801-06-2 |
|---|---|
Fórmula molecular |
C10H19ClSi |
Peso molecular |
202.79 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C10H19ClSi/c1-10-6-3-4-8-12(10,2)9-5-7-11/h1,3-9H2,2H3 |
Clave InChI |
WWCICJIFNHGVKK-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCCC1=C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)


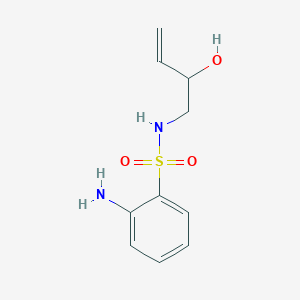
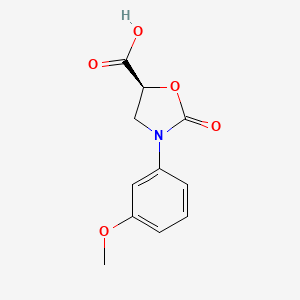
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
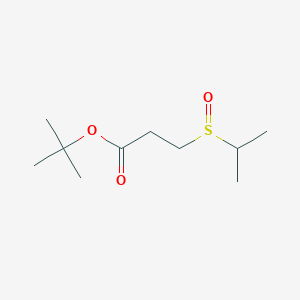
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
